2-(4-Ethylphenoxy)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)propanoic acid typically involves the reaction of 4-ethylphenol with propanoic acid under specific conditions. The reaction is catalyzed by an acid or base to facilitate the esterification process. The reaction conditions often include:
Temperature: Elevated temperatures to accelerate the reaction.
Catalysts: Acidic or basic catalysts to promote esterification.
Solvents: Organic solvents like toluene or ethanol to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Flow Systems: To ensure a steady production rate.
Purification Steps: Including distillation and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: 4-ethylbenzaldehyde, 4-ethylbenzoic acid.
Reduction Products: 4-ethylphenol, ethylbenzene.
Substitution Products: 4-chlorophenoxypropanoic acid, 4-bromophenoxypropanoic acid.
Scientific Research Applications
2-(4-Ethylphenoxy)propanoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)propanoic acid involves its interaction with specific molecular targets. It acts by:
Binding to Proteins: Modulating protein functions and interactions.
Pathway Involvement: Participating in metabolic and signaling pathways.
Enzyme Inhibition: Inhibiting specific enzymes to alter biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-methylphenoxy)propanoic acid
- 2-(2-methylphenoxy)propanoic acid
- 2-(2-tert-Butyl-5-methylphenoxy)propanoic acid
- 2-(4-Formylphenoxy)propanoic acid
- 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
- 2-(4-fluorophenoxy)propanoic acid
- 2-(Ethylthio)propanoic acid
- 3-(2-ethylphenoxy)propanoic acid
- 2-((2-isopropyl-5-methylphenoxy)acetyl)hydrazono)propanoic acid
- 2-(phenylsulfanyl)propanoic acid .
Uniqueness
2-(4-Ethylphenoxy)propanoic acid is unique due to its specific ethyl group substitution on the phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
2-(4-ethylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZYRPFCAFFXIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397052 |
Source
|
Record name | 2-(4-ethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99761-31-6 |
Source
|
Record name | 2-(4-ethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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